molecular formula C21H17N3O2 B277786 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide

4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide

Katalognummer B277786
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: MPIKLFFYHIWWSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide, also known as EPPB, is a small molecule inhibitor that has been extensively studied for its potential use in cancer research. This molecule is known to inhibit the activity of a protein called BRD4, which plays a critical role in the development and progression of cancer.

Wirkmechanismus

4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide binds to the bromodomain of BRD4, which prevents it from binding to acetylated histones and other transcriptional co-activators. This leads to the inhibition of transcription of genes involved in cell growth and proliferation, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been shown to have a selective inhibitory effect on BRD4, with minimal effects on other BET family proteins. This selectivity is important for minimizing off-target effects and toxicity. 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells. In addition, 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is its high selectivity for BRD4, which minimizes off-target effects and toxicity. 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide also has good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is its relatively low potency compared to other BRD4 inhibitors. This can make it challenging to achieve therapeutic concentrations in vivo. In addition, 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has poor solubility in aqueous solutions, which can make it challenging to administer in vivo.

Zukünftige Richtungen

There are several future directions for research on 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide. One area of focus is the development of more potent analogs of 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide that can achieve higher therapeutic concentrations in vivo. Another area of focus is the development of more soluble formulations of 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide that can be administered more easily in vivo. In addition, there is a need for further studies to elucidate the molecular mechanisms underlying the anti-cancer effects of 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide and to identify biomarkers that can be used to predict response to treatment. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide as a potential cancer therapy.

Synthesemethoden

The synthesis of 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 3-pyridinyl-1,3-benzoxazol-5-amine, which is then reacted with 4-ethylbenzoyl chloride to obtain 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide. The final product is purified using column chromatography to obtain a pure compound with high yield.

Wissenschaftliche Forschungsanwendungen

4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been extensively studied for its potential use in cancer research. It has been shown to inhibit the activity of BRD4, which is a member of the bromodomain and extra-terminal (BET) family of proteins. BRD4 plays a critical role in the transcriptional regulation of genes involved in cell growth and proliferation, making it an attractive target for cancer therapy. 4-ethyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including leukemia, lymphoma, and solid tumors.

Eigenschaften

Molekularformel

C21H17N3O2

Molekulargewicht

343.4 g/mol

IUPAC-Name

4-ethyl-N-(2-pyridin-3-yl-1,3-benzoxazol-5-yl)benzamide

InChI

InChI=1S/C21H17N3O2/c1-2-14-5-7-15(8-6-14)20(25)23-17-9-10-19-18(12-17)24-21(26-19)16-4-3-11-22-13-16/h3-13H,2H2,1H3,(H,23,25)

InChI-Schlüssel

MPIKLFFYHIWWSV-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4

Kanonische SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.